molecular formula C26H24N2O4S B11278284 3'-(4-ethylphenyl)-1-(3-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide

3'-(4-ethylphenyl)-1-(3-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide

Cat. No.: B11278284
M. Wt: 460.5 g/mol
InChI Key: COCJFIOZZMIHOR-UHFFFAOYSA-N
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Description

The compound 3’-(4-ethylphenyl)-1-(3-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-ethylphenyl)-1-(3-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine precursor. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Introduction of the Dione and Dioxide Groups: The final steps involve the introduction of the dione and dioxide functionalities. This can be achieved through oxidation reactions using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-(4-ethylphenyl)-1-(3-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functionalities.

    Reduction: Reduction reactions can be used to modify the dione and dioxide groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid functionalities, while reduction could result in alcohol or alkane derivatives.

Scientific Research Applications

3’-(4-ethylphenyl)-1-(3-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3’-(4-ethylphenyl)-1-(3-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure allows for unique conformational flexibility, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-thiazolidine] Derivatives: These compounds share the spiro structure and may have similar chemical properties and applications.

    Indole Derivatives: Compounds with an indole core are widely studied in medicinal chemistry for their biological activity.

    Thiazolidine Derivatives: These compounds are known for their applications in pharmaceuticals and materials science.

Uniqueness

3’-(4-ethylphenyl)-1-(3-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide: is unique due to its combination of an indole core, spiro structure, and the presence of both dione and dioxide functionalities

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C26H24N2O4S/c1-3-19-11-13-21(14-12-19)28-24(29)17-33(31,32)26(28)22-9-4-5-10-23(22)27(25(26)30)16-20-8-6-7-18(2)15-20/h4-15H,3,16-17H2,1-2H3

InChI Key

COCJFIOZZMIHOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C

Origin of Product

United States

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